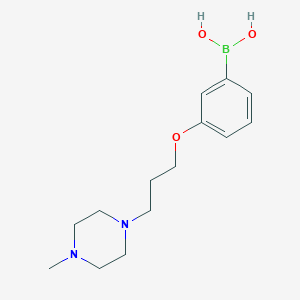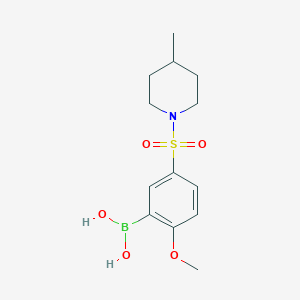![molecular formula C14H18N2O3 B1473076 Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate CAS No. 2098004-96-5](/img/structure/B1473076.png)
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinisch-chemische Forschung
Die Verbindung gehört zur Familie der Isoxazolderivate, die eine breite Palette an biologischen Aktivitäten und therapeutischem Potenzial aufweisen . Isoxazolderivate wurden auf ihr Potenzial als:
- Analgetika: Sie könnten im Schmerzmanagement ein Potenzial haben .
- Entzündungshemmende Mittel: Sie könnten zur Behandlung von Entzündungen eingesetzt werden .
- Krebsmittel: Einige Isoxazolderivate haben Potenzial in der Krebsbehandlung gezeigt .
- Antimikrobielle Mittel: Sie könnten zur Bekämpfung verschiedener mikrobieller Infektionen eingesetzt werden .
- Antivirale Mittel: Sie könnten ein Potenzial in der Behandlung von Viruserkrankungen haben .
- Antiepileptika: Sie könnten zur Behandlung von Krampfanfällen eingesetzt werden .
- Antidepressiva: Sie könnten ein Potenzial in der Behandlung depressiver Störungen haben .
- Immunsuppressiva: Sie könnten zur Behandlung von Autoimmunerkrankungen und bei Organtransplantationen eingesetzt werden .
Synthetische Chemieforschung
“Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate” könnte in der synthetischen Chemieforschung verwendet werden. Die Verbindung könnte als Baustein bei der Synthese komplexerer Moleküle dienen. So wurde beispielsweise die Cyclisierung von propargylischen N-Hydroxycarbamaten und N-Alkoxycarbonyl-Aminoethern über ein Pt-Carben-Zwischenprodukt zu unterschiedlich substituierten regioisomeren Isoxazolen berichtet .
Forschung und Entwicklung
Die Verbindung ist für die Verwendung in Forschung und Entwicklung unter der Aufsicht einer fachlich qualifizierten Person beschränkt . Dies deutet darauf hin, dass sie in verschiedenen Laborversuchen verwendet werden könnte, um ihre Eigenschaften und potenziellen Anwendungen zu untersuchen.
Wirkmechanismus
Mode of Action
Isoxazole derivatives, however, are known to interact with various biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to have significant potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The substitution of various groups on the isoxazole ring imparts different activity .
Result of Action
Isoxazole derivatives are known to have a wide range of biological activities and therapeutic potential .
Biochemische Analyse
Biochemical Properties
Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth, making it a potential candidate for anticancer therapies. Additionally, the compound may interact with other biomolecules, modulating their functions and contributing to its overall biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting FLT3 phosphorylation, the compound can alter downstream signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it may affect the expression of genes involved in these processes, thereby modulating cellular functions. The compound’s impact on cellular metabolism could also be significant, as it may influence metabolic pathways and energy production within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FLT3, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and modulation of cellular functions . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5-methyl-1,2-benzoxazol-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-6-12-10(7-9)11(16-19-12)8-15-13(17)18-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKVIPLNBQHVHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1472995.png)
![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![tert-butyl 5-(6-(pyridin-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473000.png)
![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)

![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)


![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
